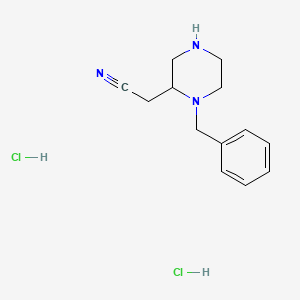
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. This makes it a potential drug candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide in lab experiments include its ability to inhibit the activity of HDACs and acetylcholinesterase, making it a potential drug candidate for the treatment of cancer and Alzheimer's disease. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
For the study of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as agriculture and environmental science, and the development of more potent and selective analogs. In addition, further studies are needed to investigate its potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of 2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 3-chloro-4-fluoroaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a drug for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. In biochemistry, it has been investigated for its ability to interact with proteins and enzymes.
Eigenschaften
IUPAC Name |
2-anilino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3OS/c23-17-13-16(11-12-18(17)24)25-21(28)20-19(14-7-3-1-4-8-14)27-22(29-20)26-15-9-5-2-6-10-15/h1-13H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOQPAUPRNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)



![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)


![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)


